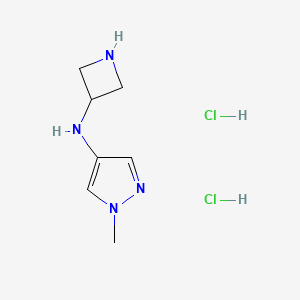

N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride

Vue d'ensemble

Description

N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride is a heterocyclic compound that features both azetidine and pyrazole rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride typically involves the following steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized from N-Boc-azetidin-3-one via a Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles.

Formation of Pyrazole Ring: The pyrazole ring is often synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

Coupling of Azetidine and Pyrazole Rings: The final step involves coupling the azetidine and pyrazole rings through a Suzuki–Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The azetidine ring’s tertiary amine and pyrazole’s aromatic system enable substitution reactions.

-

Example : Aza-Michael addition with imidazole or benzotriazole forms hybrid compounds like azetidine-benzimidazole derivatives under mild conditions .

Oxidation Reactions

The pyrazole’s methyl group and azetidine’s amine are oxidation targets.

| Reaction Type | Reagents/Conditions | Products/Outcome | References |

|---|---|---|---|

| Methyl Oxidation | KMnO₄, acidic/neutral medium | Pyrazole-4-carboxylic acid derivative | |

| Amine Oxidation | H₂O₂, catalytic metal ions | N-Oxide formation |

-

Mechanistic Insight : Oxidation of the pyrazole methyl group to carboxylic acid proceeds via radical intermediates.

Reduction Reactions

Catalytic hydrogenation can modify substituents or reduce unsaturated bonds.

| Reaction Type | Reagents/Conditions | Products/Outcome | References |

|---|---|---|---|

| Debenzylation | H₂, Pd/C, 60°C | Deprotected azetidine derivatives | |

| Nitro Group Reduction | NaBH₄, LiAlH₄ | Amine regeneration |

-

Application : Hydrogenolysis removes benzyl protecting groups from azetidine nitrogen under 40–60 psi H₂ .

Acid-Base Reactions

The dihydrochloride salt undergoes neutralization to release the free base.

| Reaction Type | Reagents/Conditions | Products/Outcome | References |

|---|---|---|---|

| Neutralization | NaOH, aqueous | Free amine form | |

| Salt Formation | HCl gas, ethanol | Stabilized hydrochloride salt |

Ring-Opening Reactions

Azetidine’s strained four-membered ring is susceptible to acid-catalyzed cleavage.

| Reaction Type | Reagents/Conditions | Products/Outcome | References |

|---|---|---|---|

| Acid Hydrolysis | HCl, reflux | Linear amino derivatives |

Cross-Coupling Reactions

The pyrazole ring participates in metal-catalyzed cross-coupling.

| Reaction Type | Reagents/Conditions | Products/Outcome | References |

|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acids, Pd(PPh₃)₄ | Biaryl pyrazole-azetidine hybrids |

-

Example : Brominated pyrazole-azetidine derivatives couple with boronic acids to form biaryl structures .

Key Structural and Spectroscopic Insights

Applications De Recherche Scientifique

N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine and pyrazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Azetidine-2-carboxylic acid: A natural product with similar azetidine ring structure.

1-methyl-1H-pyrazol-4-amine: A compound with a similar pyrazole ring structure.

Uniqueness

N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride is unique due to the combination of both azetidine and pyrazole rings in its structure. This dual-ring system provides a versatile scaffold for the development of new bioactive molecules and materials .

Activité Biologique

N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1820651-25-9

- Molecular Formula : C7H14Cl2N4

- Molecular Weight : 224.13 g/mol

- Purity : 95% .

The compound's biological activity is primarily attributed to its interaction with various molecular targets within cells. Research indicates that it may exert effects through the following mechanisms:

- Cell Cycle Arrest : Studies have shown that this compound can induce apoptosis in cancer cell lines by causing cell cycle arrest at the mitotic phase, as evidenced by increased levels of phosphorylated histone H3 .

- Inhibition of Protein Interactions : The compound has been studied for its ability to inhibit protein-protein interactions, particularly in the context of disease models, such as those targeting PEX14 and PEX5 interactions, which are critical in certain parasitic infections .

- Selectivity and Potency : The compound demonstrates a significant selectivity for specific kinases, which may enhance its therapeutic efficacy while minimizing off-target effects. For instance, it has shown a high IC50 value against various cytochrome P450 enzymes, indicating lower potential for metabolic interference .

Pharmacological Effects

The biological activity of this compound extends across various pharmacological domains:

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

- Cancer Cell Studies : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in prostate and kidney cancer cell lines, with associated increases in reactive oxygen species (ROS) levels and activation of caspases 3 and 9 .

- In Vivo Models : Animal models have shown that the compound can effectively reduce tumor growth when administered at specific dosages, indicating its potential as an anticancer agent .

- Structure–Activity Relationship (SAR) : Research into the SAR of pyrazolo compounds has revealed that modifications to the azetidine ring can significantly enhance biological activity and selectivity against target proteins involved in disease pathways .

Propriétés

IUPAC Name |

N-(azetidin-3-yl)-1-methylpyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c1-11-5-7(4-9-11)10-6-2-8-3-6;;/h4-6,8,10H,2-3H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVUGOWZTZQQDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC2CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.